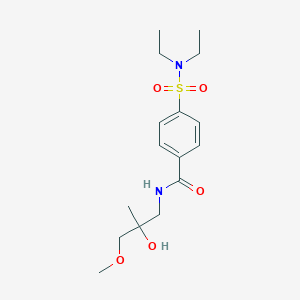
4-(N,N-diethylsulfamoyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(N,N-diethylsulfamoyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide, also known as DIBA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DIBA is a sulfonamide-based compound that has been shown to have a wide range of biochemical and physiological effects. In
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for the compound '4-(N,N-diethylsulfamoyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide' involves the reaction of 4-aminobenzamide with N,N-diethylsulfamoyl chloride followed by the addition of 2-hydroxy-3-methoxy-2-methylpropylamine. The resulting product is then purified to obtain the final compound.
Starting Materials
4-aminobenzamide, N,N-diethylsulfamoyl chloride, 2-hydroxy-3-methoxy-2-methylpropylamine
Reaction
Step 1: 4-aminobenzamide is dissolved in a suitable solvent such as ethanol or methanol., Step 2: N,N-diethylsulfamoyl chloride is added dropwise to the solution while stirring at room temperature. The reaction mixture is then heated to reflux for several hours., Step 3: The reaction mixture is cooled and the resulting precipitate is filtered and washed with cold water., Step 4: The precipitate is dissolved in a suitable solvent such as dichloromethane or ethyl acetate., Step 5: 2-hydroxy-3-methoxy-2-methylpropylamine is added to the solution and the reaction mixture is stirred at room temperature for several hours., Step 6: The solvent is evaporated under reduced pressure and the resulting residue is purified by column chromatography using a suitable stationary phase and eluent to obtain the final product.
科学研究应用
4-(N,N-diethylsulfamoyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of cancer treatment. 4-(N,N-diethylsulfamoyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer treatments. 4-(N,N-diethylsulfamoyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide has also been studied for its potential applications in the treatment of viral infections, such as HIV and hepatitis C.
作用机制
The mechanism of action of 4-(N,N-diethylsulfamoyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide is not fully understood, but it is believed to involve the inhibition of the proteasome. The proteasome is a complex of proteins that is responsible for the degradation of intracellular proteins. Inhibition of the proteasome leads to the accumulation of misfolded proteins, which can trigger cell death pathways.
生化和生理效应
4-(N,N-diethylsulfamoyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-cancer and anti-viral properties, 4-(N,N-diethylsulfamoyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide has been shown to have anti-inflammatory and neuroprotective effects. 4-(N,N-diethylsulfamoyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide has also been shown to improve insulin sensitivity and glucose metabolism, making it a potential candidate for the treatment of diabetes.
实验室实验的优点和局限性
One of the main advantages of using 4-(N,N-diethylsulfamoyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide in lab experiments is its relatively low toxicity. 4-(N,N-diethylsulfamoyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide has been shown to be well-tolerated in animal studies, making it a safe compound to use in research. However, one limitation of using 4-(N,N-diethylsulfamoyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide is its relatively low solubility in water, which can make it difficult to work with in some experiments.
未来方向
There are many potential future directions for research on 4-(N,N-diethylsulfamoyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide. One area of interest is the development of new cancer treatments based on 4-(N,N-diethylsulfamoyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide. Another potential direction is the development of new anti-viral treatments. Additionally, 4-(N,N-diethylsulfamoyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide has been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further research is needed to fully understand the potential of 4-(N,N-diethylsulfamoyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide in these areas.
Conclusion:
In conclusion, 4-(N,N-diethylsulfamoyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide is a sulfonamide-based compound that has been extensively studied for its potential applications in scientific research. 4-(N,N-diethylsulfamoyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide has been shown to have anti-cancer, anti-viral, anti-inflammatory, and neuroprotective properties. While there are some limitations to using 4-(N,N-diethylsulfamoyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide in lab experiments, its relatively low toxicity and wide range of potential applications make it a promising candidate for further research.
属性
IUPAC Name |
4-(diethylsulfamoyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O5S/c1-5-18(6-2)24(21,22)14-9-7-13(8-10-14)15(19)17-11-16(3,20)12-23-4/h7-10,20H,5-6,11-12H2,1-4H3,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOGNDNVJDAXEFA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC(C)(COC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N,N-diethylsulfamoyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(1-benzylpiperidin-4-yl)-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide](/img/structure/B2372112.png)
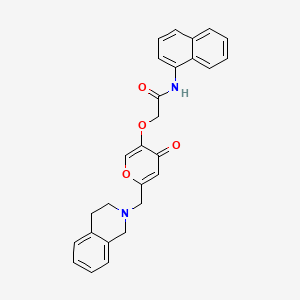

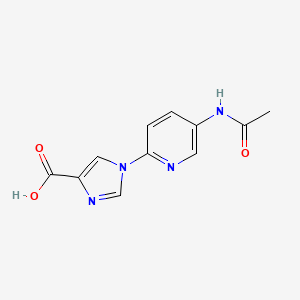
![Benzyl N-[(benzylcarbamoyl)methyl]carbamate](/img/structure/B2372119.png)

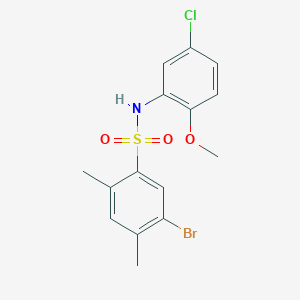
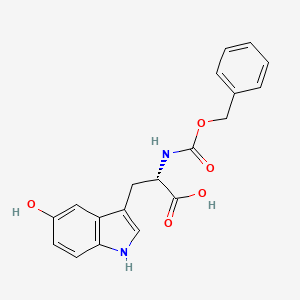
![2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide](/img/structure/B2372130.png)
![4-(pyrrolidin-1-ylsulfonyl)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2372131.png)
![methyl 3-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2372132.png)
![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2372133.png)